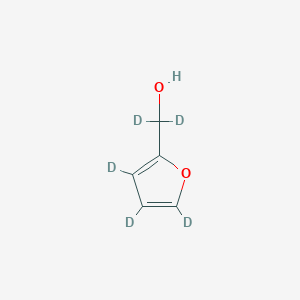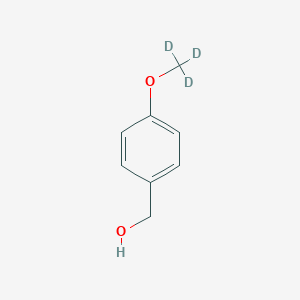
Guanosine 5'-Diphosphate Triammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 5’-Diphosphate Triammonium Salt is a biochemical compound with the molecular formula C10H16N6O11P2 and a molecular weight of 458.22 . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-Diphosphate Triammonium Salt typically involves the phosphorylation of guanosine. One common method includes the reaction of guanosine with phosphoric acid derivatives under controlled conditions . The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of Guanosine 5’-Diphosphate Triammonium Salt involves large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to optimize the yield and quality of the product. The final product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine 5’-Diphosphate Triammonium Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced by agents such as sodium borohydride, leading to the formation of reduced guanosine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of guanosine, which are useful in different biochemical applications .
Aplicaciones Científicas De Investigación
Guanosine 5’-Diphosphate Triammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Industry: Utilized in the production of nucleic acid-based products and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of Guanosine 5’-Diphosphate Triammonium Salt involves its interaction with specific molecular targets, such as G-proteins and other guanine nucleotide-binding proteins . It acts as a substrate or inhibitor in various biochemical pathways, influencing processes like signal transduction, protein synthesis, and cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine 5’-Triphosphate: Another guanine nucleotide with three phosphate groups, used in similar biochemical applications.
Guanosine 5’-Monophosphate: Contains a single phosphate group and is involved in different cellular processes.
Guanosine 5’-Diphosphate Sodium Salt: Similar to the triammonium salt but with sodium as the counterion.
Uniqueness
Guanosine 5’-Diphosphate Triammonium Salt is unique due to its specific ammonium counterions, which can influence its solubility and reactivity in biochemical assays. This makes it particularly useful in certain experimental conditions where other guanosine derivatives may not be as effective .
Propiedades
Número CAS |
79441-34-2 |
|---|---|
Fórmula molecular |
C₁₀H₁₆N₆O₁₁P₂ |
Peso molecular |
458.22 |
Sinónimos |
Guanosine 5’-(Trihydrogen Diphosphate), Triammonium Salt; Triammonium Guanosine 5’-Diphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






